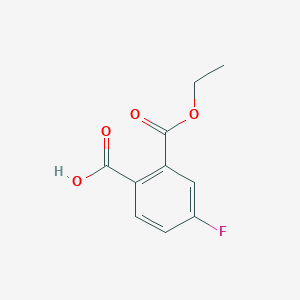

2-(Ethoxycarbonyl)-4-fluorobenzoic acid

Description

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

2-ethoxycarbonyl-4-fluorobenzoic acid |

InChI |

InChI=1S/C10H9FO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

ASDDOCPBNATORC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Fluorobenzoic Acid

One of the most common and straightforward methods to prepare 2-(Ethoxycarbonyl)-4-fluorobenzoic acid involves the esterification of 4-fluorobenzoic acid with ethanol. This classical approach uses acid catalysis, typically sulfuric acid, under reflux conditions to promote the formation of the ethyl ester.

-

- Starting material: 4-fluorobenzoic acid

- Reagent: Ethanol (absolute)

- Catalyst: Concentrated sulfuric acid

- Temperature: Reflux (~78 °C)

- Time: 7–8 hours

- Work-up: Neutralization with sodium carbonate solution, extraction with organic solvents such as chloroform, drying, and solvent removal.

-

- Yields reported around 80–90%

- Purity confirmed by thin layer chromatography (TLC) and melting point analysis

This method is well-documented and provides a reliable route to the target ester with moderate to high yield and straightforward purification.

Direct Fluorination of 4-(Ethoxycarbonyl)benzoic Acid

Another synthetic route involves the selective fluorination of 4-(Ethoxycarbonyl)benzoic acid to introduce the fluorine atom at the ortho position relative to the ester group.

- Fluorinating Agents:

- Selectfluor or other electrophilic fluorinating reagents

- Solvent:

- Acetonitrile or other polar aprotic solvents

- Temperature:

- Generally room temperature or mild heating

- Advantages:

- Direct introduction of fluorine without pre-functionalization

- Challenges:

- Control of regioselectivity and avoidance of over-fluorination

This method is less common industrially but valuable for late-stage fluorination in complex molecules.

Multi-Step Synthetic Routes via Amino and Halogen Intermediates

Some advanced methods involve the synthesis of intermediates such as 4-amino-2-chlorobenzoic acid or 2-chloro-4-fluorobenzoic acid, followed by functional group transformations to install the ethoxycarbonyl group. These methods often utilize:

- Protection of amino groups with silyl-based protecting groups

- Oxidation and substitution reactions using hydrogen peroxide and potassium fluoride

- Catalysis by phosphorus heteropoly tungstic acid ammonium salt in ionic liquids

- Controlled reaction conditions (temperature 40–70 °C, pressure 5–10 atm)

These approaches achieve high yields (above 90%) and are suitable for industrial scale-up due to their robustness and reproducibility.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 4-fluorobenzoic acid | Ethanol, sulfuric acid | Reflux 7–8 h, ~78 °C | 80–90 | Classical, straightforward, scalable |

| Direct Fluorination | 4-(Ethoxycarbonyl)benzoic acid | Selectfluor, acetonitrile | Room temp | Variable | Late-stage fluorination, regioselectivity critical |

| Multi-step via halogenated intermediates | 4-amino-2-chlorobenzoic acid or related | H2O2, KF, phosphorus heteropoly tungstic acid, ionic liquids | 40–70 °C, 5–10 atm, several hours | 93–97 | High yield, industrially relevant, complex |

Detailed Research Findings and Notes

Esterification Reaction Monitoring: TLC using ethyl acetate and n-hexane as mobile phases and UV detection is standard for monitoring reaction progress and purity.

Purification: Neutralization with sodium carbonate solution removes unreacted acid. Organic extraction followed by solvent evaporation yields the ester product.

Catalytic Systems: The use of ionic liquids and heteropoly acids as catalysts in halogenated intermediate transformations enhances reaction rates and yields, offering greener alternatives to traditional solvents.

Reaction Yields: High yields (above 90%) reported for multi-step methods involving amino and halogen intermediates, indicating efficient conversion and minimal side reactions.

Industrial Considerations: Continuous flow reactors and automated processes are suggested for large-scale production to optimize reaction times and improve safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Carboxylic Acid: Hydrolysis of the ester group yields 4-fluorobenzoic acid.

Scientific Research Applications

2-(Ethoxycarbonyl)-4-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.

Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-4-fluorobenzoic acid depends on its specific applicationFluorine’s high electronegativity can affect the electronic distribution in the molecule, leading to changes in binding affinity and activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The ethoxycarbonyl group is electron-withdrawing, reducing electron density at the aromatic ring compared to ether or alkyl substituents. Fluorine further enhances this effect, directing electrophilic substitutions to the meta position.

- Solubility : Esters like this compound are less polar than carboxylic acids or amides, reducing water solubility. For instance, 2-acetamido-4-fluorobenzoic acid (melting point 212–216°C) exhibits higher crystallinity due to hydrogen bonding .

- Reactivity : The ethoxycarbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-fluoro-2-carboxybenzoic acid. Boronic acid derivatives (e.g., CAS 874288-38-7) are valuable in cross-coupling reactions .

Q & A

Q. What are the optimal synthetic routes for 2-(Ethoxycarbonyl)-4-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

Esterification : Reacting 4-fluorobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to introduce the ethoxycarbonyl group.

Halogenation : Fluorination at the 4-position via electrophilic substitution using HF-pyridine or Selectfluor® under controlled temperatures (40–60°C).

Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hrs), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic F coupling patterns).

- X-ray Crystallography : Resolves crystal packing and confirms substituent geometry (e.g., dihedral angles between ethoxycarbonyl and fluorophenyl groups) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 213.1).

Advanced Research Questions

Q. How do electronic effects of the ethoxycarbonyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 4-position deactivates the aromatic ring, directing electrophilic attacks to the ortho position. The ethoxycarbonyl group enhances solubility in polar solvents, facilitating Suzuki-Miyaura couplings. For example:

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Resolution methods include:

Q. What is the role of this compound in modulating cytochrome P450 enzymes, and how is this studied?

- Methodological Answer : The compound acts as a competitive inhibitor of CYP3A4. Assays include:

- Fluorescence-based inhibition assays : Using 7-benzyloxy-4-(trifluoromethyl)coumarin as a substrate.

- Molecular docking : Predicts binding affinity to the heme-active site (PDB ID: 1TQN).

- Metabolite profiling : LC-MS/MS identifies hydroxylated derivatives, confirming regioselectivity influenced by fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.